molecular formula C9H8Cl2F2N2 B2942487 2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride CAS No. 1153151-54-2

2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride

Cat. No. B2942487
CAS RN: 1153151-54-2
M. Wt: 253.07
InChI Key: LMLWIVPXSQASPD-UHFFFAOYSA-N
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Description

The compound “2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride” is a benzimidazole derivative. Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as difluoromethyl carbinols can be synthesized from the Friedel–Crafts reaction of electron-rich arenes with difluorovinyl arylsulfonates . Another method involves the transformation of simple building blocks into complex molecules bearing a terminal difluoromethyl group .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, difluoromethylation is a common reaction for introducing fluorine atoms into organic molecules . Also, nucleophilic substitution reactions involving halogenoalkanes and ammonia could be relevant .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as 2-(chloromethyl)pyridine hydrochloride, are soluble in water, acetone, and ethanol .

Scientific Research Applications

Molecular Structure and Spectral Studies

Research has extensively studied the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride, providing insights into its crystalline structure through X-ray crystallography, spectral analysis including (1)H NMR, FT-IR, UV/vis, and DFT calculations. These studies are foundational for understanding the chemical and physical properties of the compound, contributing to its application in various scientific fields (Ghani & Mansour, 2012).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole, have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in preventing the corrosion of metals in acidic environments, highlighting their importance in industrial applications to extend the lifespan of metal components and structures (Khaled, 2003).

Antimicrobial and Antifungal Studies

The synthesis and characterization of 2-chloromethyl-1H-benzimidazole derivatives have revealed their potential in antimicrobial applications. These compounds have been screened for in vitro and microbial activity against a variety of bacterial strains, demonstrating their utility in the development of new antibiotics and antimicrobial agents (Mahalakshmi & Chidambaranathan, 2015).

Synthesis of Novel Compounds

The chemical structure of 2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride serves as a foundation for synthesizing a wide range of novel compounds with potential applications in drug discovery and development. For example, novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized, showing promise in antiproliferative activity against various human cancer cell lines (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Safety And Hazards

The safety and hazards of this compound would likely be similar to those of other benzimidazole derivatives and halogenated compounds. For instance, hydrogen chloride, which could be a byproduct of its synthesis, can cause skin, eye, and respiratory irritation . Hydrochloric acid, another related compound, is corrosive and can cause chemical burns .

properties

IUPAC Name

2-(chloromethyl)-1-(difluoromethyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2N2.ClH/c10-5-8-13-6-3-1-2-4-7(6)14(8)9(11)12;/h1-4,9H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLWIVPXSQASPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)F)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride

CAS RN

1153151-54-2
Record name 2-(chloromethyl)-1-(difluoromethyl)-1H-1,3-benzodiazole hydrochloride
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